2-Bromo-5-cyano-4-formylbenzoic acid
Overview
Description
2-Bromo-5-cyano-4-formylbenzoic acid is an organic compound with a complex structure that includes bromine, cyano, and formyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-4-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 5-cyano-2-formylbenzoic acid, followed by further functionalization to introduce the formyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow-flash chemistry. This method allows for efficient and controlled synthesis by using flow microreactors, which can handle the exothermic nature of the reactions and provide better yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in the presence of a suitable solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include azido or cyano derivatives.
Reduction: Products include primary amines or alcohols.
Oxidation: Products include carboxylic acids.
Scientific Research Applications
2-Bromo-5-cyano-4-formylbenzoic acid is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-formylbenzoic acid involves its reactivity with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyano and formyl groups can undergo nucleophilic addition and reduction reactions. These interactions allow the compound to be used in the synthesis of a wide range of chemical products.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-2-formylbenzoic acid
- 2-Bromo-5-cyanobenzoic acid
- 4-Formylbenzoic acid
Uniqueness
2-Bromo-5-cyano-4-formylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the benzoic acid core. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-5-cyano-4-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-6(4-12)5(3-11)1-7(8)9(13)14/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECTODEFWXYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(=O)O)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.